1-Carbazol-9-yl-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone
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Overview
Description
1-Carbazol-9-yl-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone is a complex organic compound that features a carbazole moiety linked to a triazole ring via a sulfanyl-ethanone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Carbazol-9-yl-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone typically involves multi-step organic reactions. One common method is the 1,3-dipolar cycloaddition reaction, which is used to form the triazole ring. This reaction involves the reaction of an azide with an alkyne in the presence of a catalyst, often copper(I) salts, to yield the triazole ring . The carbazole moiety can be introduced through a nucleophilic substitution reaction, where a carbazole derivative reacts with an appropriate electrophile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Carbazol-9-yl-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
1-Carbazol-9-yl-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone has several applications in scientific research:
Organic Electronics: The compound exhibits high charge carrier mobility and photochemical stability, making it useful in organic light-emitting diodes (OLEDs) and organic photovoltaics.
Medicinal Chemistry: It has potential as a pharmacophore in the development of new drugs due to its unique structural features and biological activity.
Materials Science: The compound can be used in the synthesis of novel polymers and materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-Carbazol-9-yl-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone involves its interaction with molecular targets through its functional groups. The carbazole moiety can participate in π-π stacking interactions, while the triazole ring can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene: This compound also features multiple carbazole units and is used in organic electronics.
Diethyl [(4-{(9H-carbazol-9-yl)methyl}-1H-1,2,3-triazol-1-yl)(benzamido)methyl]phosphonate: Similar in structure, this compound is synthesized through a 1,3-dipolar cycloaddition reaction and has applications in materials science.
Uniqueness
1-Carbazol-9-yl-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone is unique due to its combination of carbazole and triazole moieties linked by a sulfanyl-ethanone bridge. This unique structure imparts specific electronic and steric properties that are not found in other similar compounds, making it valuable for specialized applications in various fields .
Properties
IUPAC Name |
1-carbazol-9-yl-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS/c1-20-11-18-19-17(20)23-10-16(22)21-14-8-4-2-6-12(14)13-7-3-5-9-15(13)21/h2-9,11H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBGIRZTBAOASX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC(=O)N2C3=CC=CC=C3C4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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